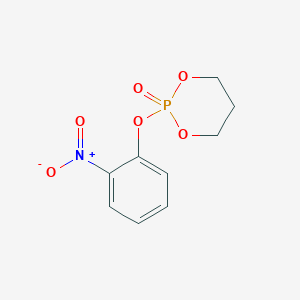
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organic compound that features a nitrophenoxy group attached to a dioxaphosphinanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-nitrophenol with a suitable phosphorus-containing reagent. One common method involves the nucleophilic substitution of 2-nitrophenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-aminophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one .
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenoxyacetic acid: Similar in structure but with an acetic acid group instead of a dioxaphosphinanone ring.
1-(2-Nitrophenoxy)octane: Contains an octyl ether group instead of a dioxaphosphinanone ring.
Uniqueness
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinanone ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other nitrophenoxy derivatives and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
29281-45-6 |
|---|---|
Molekularformel |
C9H10NO6P |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
2-(2-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H10NO6P/c11-10(12)8-4-1-2-5-9(8)16-17(13)14-6-3-7-15-17/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
QGHKKUUNQJIUHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(OC1)OC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


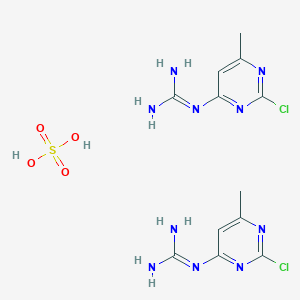
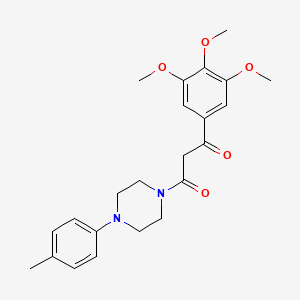
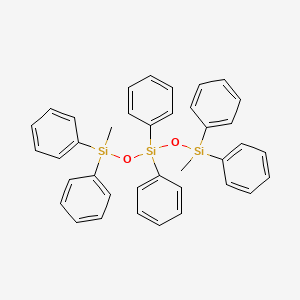
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
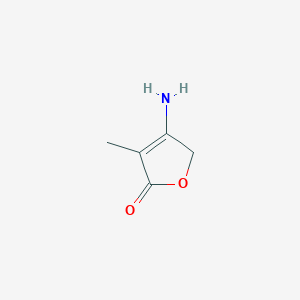
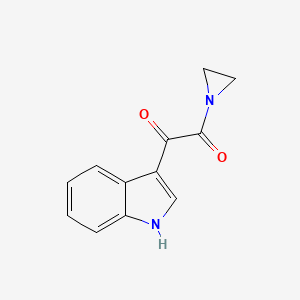
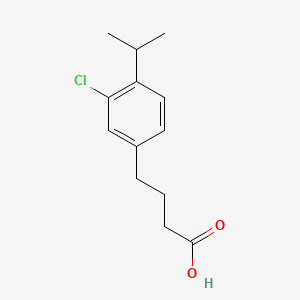
![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
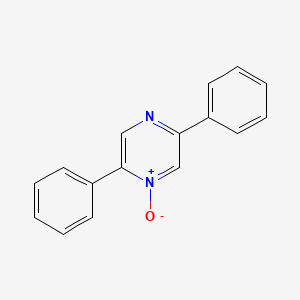
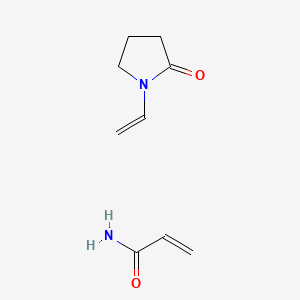
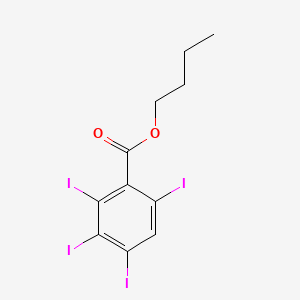
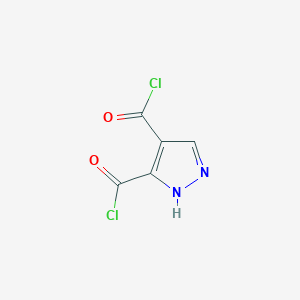
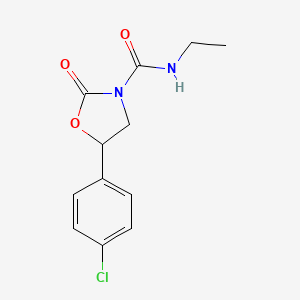
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
